molecular formula C10H16N4O B1406552 2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine CAS No. 1602075-12-6

2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine

Cat. No. B1406552
CAS RN: 1602075-12-6
M. Wt: 208.26 g/mol
InChI Key: NYQXBWARBXKSCN-UHFFFAOYSA-N
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Description

2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine is a chemical compound with the CAS number 1602075-12-6. It has a molecular weight of 208.26 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-Chloropyrimidin-4-ylamine with 4-methoxypiperidine hydrochloride in the presence of cesium carbonate . The reaction mixture is heated at 120°C for 18 hours . The yield of this reaction is reported to be 87% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4O/c1-15-8-3-6-14(7-4-8)10-12-5-2-9(11)13-10/h2,5,8H,3-4,6-7H2,1H3,(H2,11,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound has a molecular weight of 208.26 .

Scientific Research Applications

Antifungal Applications

2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine derivatives have been explored for their antifungal properties. A study synthesized several compounds, including this chemical, and tested them against fungi like Aspergillus terreus and Aspergillus niger. The results indicated significant antifungal activity, suggesting potential development into useful antifungal agents (Jafar et al., 2017).

Alzheimer's Disease Research

This chemical's derivatives have been investigated as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, relevant in Alzheimer's disease research. Compounds with this structure showed dual activity in inhibiting cholinesterase and Aβ-aggregation, making them candidates for treating Alzheimer's (Mohamed et al., 2011).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of heterocyclic compounds. A study detailed the acid-catalyzed reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols to form 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives, demonstrating its versatility in chemical synthesis (Gazizov et al., 2015).

Corrosion Inhibition

Pyrimidine derivatives, including this compound, have been studied for their role in inhibiting corrosion of mild steel in acidic environments. This application is significant in materials science and engineering (Yadav et al., 2015).

Crystal Structure and DFT Studies

The compound has been a subject in crystal structure and Density Functional Theory (DFT) studies. These studies provide insights into the molecular conformation, stability, and electronic properties, which are critical in developing new materials and pharmaceuticals (Murugavel et al., 2014).

Histamine H4 Receptor Ligands

Research has been conducted on derivatives of this compound as ligands for the histamine H4 receptor. These studies contribute to understanding the receptor's role and potential therapeutic applications in inflammation and pain management (Altenbach et al., 2008).

properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-15-8-3-6-14(7-4-8)10-12-5-2-9(11)13-10/h2,5,8H,3-4,6-7H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQXBWARBXKSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1602075-12-6
Record name 2-(4-methoxypiperidin-1-yl)pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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